

chemical structure and synthesis of 6-Methoxypurine arabinoside

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Compound of Interest

Compound Name: 6-Methoxypurine arabinoside

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In-Depth Technical Guide: 6-Methoxypurine Arabinoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypurine arabinoside, a synthetic purine nucleoside analogue, has demonstrated significant and selective antiviral activity, particularly against the Varicella-Zoster Virus (VZV). This technical guide provides a comprehensive overview of its chemical structure, synthesis, biological activity, and mechanism of action. Detailed experimental protocols for its synthesis and for the evaluation of its antiviral properties are presented, along with a summary of its physicochemical and pharmacokinetic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Chemical Structure and Properties

6-Methoxypurine arabinoside, also known as ara-M, is a purine nucleoside composed of a 6-methoxypurine base attached to an arabinofuranose sugar moiety via a β -N9-glycosidic bond.

Table 1: Physicochemical Properties of 6-Methoxypurine Arabinoside



Property	Value	Reference	
IUPAC Name	(2R,3S,4S,5R)-2- (hydroxymethyl)-5-(6- methoxypurin-9-yl)oxolane-3,4- diol	PubChem	
Chemical Formula	C11H14N4O5	PubChem	
Molecular Weight	282.25 g/mol	PubChem	
CAS Number	91969-06-1	Guidechem[1]	
SMILES	COC1=NC=NC2=C1N=CN2[C @H]3INVALID-LINK CO)O">C@HO	N2[C PubChem	
InChI Key	UQQHOWKTDKKTHO- ICQCTTRCSA-N	PubChem	
Monoisotopic Mass	282.0964 Da	PubChem[2]	

Table 2: Spectroscopic Data for 6-Methoxypurine Arabinoside

Data Type	Values
¹ H NMR (DMSO-d ₆ , 400 MHz) δ (ppm)	Data not available in the search results.
$^{13}\text{C NMR (DMSO-d}_{6},100\text{ MHz)}\delta$ (ppm)	Data not available in the search results.
High-Resolution Mass Spectrometry (HRMS)	Data not available in the search results.

Synthesis of 6-Methoxypurine Arabinoside

The synthesis of **6-Methoxypurine arabinoside** can be achieved through several routes. A common strategy involves the glycosylation of a protected purine base with a protected arabinofuranosyl donor, followed by deprotection. While a specific detailed protocol for **6-methoxypurine arabinoside** was not found in the search results, a plausible synthesis can be adapted from methods used for similar 6-alkoxypurine arabinosides and related nucleoside analogues. The following is a generalized protocol based on these methods.



Experimental Protocol: Chemical Synthesis

Step 1: Preparation of a Protected Arabinofuranosyl Donor

A suitable starting material, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose, can be synthesized from D-arabinose. This involves protection of the hydroxyl groups, typically with benzoyl or acetyl groups, to prevent side reactions during glycosylation.

Step 2: Glycosylation of 6-Chloropurine

6-Chloropurine is coupled with the protected arabinofuranosyl donor in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), in an anhydrous aprotic solvent like acetonitrile or dichloromethane. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which is monitored by thin-layer chromatography (TLC). This stereoselective glycosylation reaction predominantly yields the β -anomer.

Step 3: Introduction of the Methoxy Group

The resulting 6-chloro-9-(2,3,5-tri-O-benzoyl- β -D-arabinofuranosyl)purine is then treated with sodium methoxide in methanol. This step serves a dual purpose: it displaces the chloro group at the 6-position with a methoxy group and also removes the benzoyl protecting groups from the sugar moiety. The reaction is typically carried out at reflux temperature.

Step 4: Purification

The final product, **6-Methoxypurine arabinoside**, is purified from the reaction mixture using column chromatography on silica gel, followed by recrystallization to obtain a pure solid.

Biological Activity and Mechanism of Action

6-Methoxypurine arabinoside exhibits potent and selective antiviral activity against Varicella-Zoster Virus (VZV).

Table 3: In Vitro Anti-VZV Activity of **6-Methoxypurine Arabinoside**



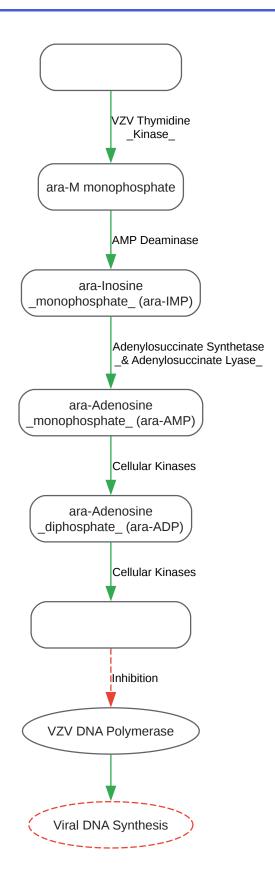
VZV Strain	IC50 (μM)
Eight different strains	0.5 - 3

This activity is significantly higher than that observed against human cell lines, with an EC₅₀ of >100 μ M, indicating a favorable selectivity index of at least 30-fold.

The mechanism of action of **6-Methoxypurine arabinoside** in VZV-infected cells involves a multi-step metabolic activation pathway.

Anabolic Activation Pathway





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Caption: Metabolic activation of **6-Methoxypurine arabinoside** in VZV-infected cells.



As depicted in the diagram, **6-Methoxypurine arabinoside** is first phosphorylated by the VZV-encoded thymidine kinase to its monophosphate form.[3] This initial step is crucial for its selectivity, as the compound is not significantly phosphorylated by host cellular kinases.[4] The monophosphate is then demethoxylated by cellular AMP deaminase to form ara-inosine monophosphate (ara-IMP). Subsequent enzymatic conversions by cellular kinases lead to the formation of the active triphosphate metabolite, ara-adenosine triphosphate (ara-ATP).[3] Ara-ATP acts as a competitive inhibitor of the VZV DNA polymerase, thereby terminating viral DNA chain elongation and inhibiting viral replication.[5]

Experimental Protocols for Biological Evaluation Protocol 1: VZV Plaque Reduction Assay

This assay is used to determine the concentration of **6-Methoxypurine arabinoside** that inhibits VZV-induced plaque formation by 50% (IC₅₀).

Materials:

- Human foreskin fibroblast (HFF) cells
- Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS)
- · Varicella-Zoster Virus (VZV) stock
- 6-Methoxypurine arabinoside stock solution
- Methylcellulose overlay medium (e.g., 1% methylcellulose in MEM with 2% FBS)
- Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

- Seed HFF cells in 6-well plates and grow to confluence.
- Prepare serial dilutions of 6-Methoxypurine arabinoside in MEM.



- Remove the growth medium from the HFF cell monolayers and infect the cells with a VZV suspension calculated to produce 50-100 plaques per well.
- After a 1-hour adsorption period at 37°C, remove the virus inoculum.
- Add the methylcellulose overlay medium containing the various concentrations of 6-Methoxypurine arabinoside to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
- Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days, or until plaques are clearly visible in the virus control wells.
- Fix the cells with 10% formalin and stain with crystal violet solution.
- Wash the plates with water and allow them to dry.
- Count the number of plagues in each well.
- Calculate the IC₅₀ value by determining the concentration of **6-Methoxypurine arabinoside** that reduces the number of plaques by 50% compared to the virus control.

Protocol 2: VZV Thymidine Kinase Assay

This assay measures the ability of the VZV-encoded thymidine kinase to phosphorylate **6-Methoxypurine arabinoside**.

Materials:

- · Purified recombinant VZV thymidine kinase
- [³H]-labeled **6-Methoxypurine arabinoside** or a suitable radiolabeled substrate like [³H]-thymidine
- ATP solution
- Reaction buffer (e.g., Tris-HCl with MgCl₂)
- DEAE-cellulose filter discs



· Scintillation fluid and counter

Procedure:

- Prepare a reaction mixture containing the reaction buffer, ATP, and purified VZV thymidine kinase.
- Initiate the reaction by adding the [3H]-labeled substrate.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter disc.
- Wash the filter discs extensively with ammonium formate and ethanol to remove unreacted substrate.
- Dry the filter discs and place them in scintillation vials with scintillation fluid.
- Measure the radioactivity retained on the discs, which corresponds to the amount of phosphorylated product, using a scintillation counter.
- To determine if **6-Methoxypurine arabinoside** is a substrate, a competition assay can be performed where the phosphorylation of [³H]-thymidine is measured in the presence of increasing concentrations of unlabeled **6-Methoxypurine arabinoside**.

Pharmacokinetics

Studies in animal models have provided insights into the pharmacokinetic profile of **6-Methoxypurine arabinoside**.

Table 4: Pharmacokinetic Parameters of **6-Methoxypurine Arabinoside**



Parameter	Animal Model	Value	Reference
Elimination Half-life (t½)	Rat (IV)	29 min	[1]
Monkey (IV)	45 min	[1]	
Primary Metabolite	Rat & Monkey	Hypoxanthine arabinoside (ara-H)	[1]
Oral Bioavailability	Rat & Monkey	Poor	[1]

The poor oral bioavailability is attributed to extensive presystemic metabolism, primarily through the action of adenosine deaminase, which converts **6-Methoxypurine arabinoside** to hypoxanthine arabinoside.[1]

Conclusion

6-Methoxypurine arabinoside is a promising antiviral agent with potent and selective activity against VZV. Its mechanism of action, which relies on activation by the viral thymidine kinase, underscores its selectivity. While its pharmacokinetic properties, particularly its poor oral bioavailability, present challenges for clinical development, its high in vitro potency warrants further investigation, including the exploration of prodrug strategies to improve its systemic exposure. The detailed chemical, biological, and experimental information provided in this guide serves as a foundational resource for researchers dedicated to advancing the field of antiviral drug discovery.

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